3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, also known as DMOB-DIH, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool. In
作用機序
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate inhibits the activity of HDAC by binding to the active site of the enzyme. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can increase the acetylation of histone proteins, leading to changes in gene expression and potentially altering disease progression.
Biochemical and Physiological Effects
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce inflammation in animal models of inflammatory diseases. 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has also been shown to improve memory and learning in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a highly specific inhibitor of HDAC, allowing for the study of the role of HDAC in disease progression. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to have low toxicity in animal models, making it a promising candidate for further studies. However, one limitation of using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate in lab experiments is that it is a synthetic compound, which may limit its potential for clinical use.
将来の方向性
There are several potential future directions for the study of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. One area of interest is the development of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate derivatives with improved pharmacological properties, such as increased potency or specificity. Additionally, further studies are needed to determine the potential clinical applications of 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate, including its use as an anti-cancer or neuroprotective agent. Finally, the role of HDAC in other diseases, such as cardiovascular disease or diabetes, could be explored using 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate as a pharmacological tool.
合成法
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate can be synthesized through a series of chemical reactions. First, 3,3-dimethyl-2-oxobutanol is reacted with acetic anhydride to form 3,3-dimethyl-2-oxobutyl acetate. This intermediate is then reacted with 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid in the presence of a base to form 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate. The purity of the final product can be confirmed through spectroscopic analysis.
科学的研究の応用
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been used in scientific research as a pharmacological tool to study the biological mechanisms of certain diseases. For example, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the progression of cancer. Therefore, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been studied as a potential anti-cancer agent. Additionally, 3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential for neurodegenerative diseases.
特性
製品名 |
3,3-dimethyl-2-oxobutyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoate |
---|---|
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC名 |
(3,3-dimethyl-2-oxobutyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoate |
InChI |
InChI=1S/C22H23NO5/c1-22(2,3)16(24)11-28-21(27)14-5-4-6-15(10-14)23-19(25)17-12-7-8-13(9-12)18(17)20(23)26/h4-8,10,12-13,17-18H,9,11H2,1-3H3 |
InChIキー |
PKAUUKDVIYWDQE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
正規SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。